

# A Technical Guide to the Spectroscopic Characterization of Ethyl Hippurate

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## Compound of Interest

Compound Name: Ethyl Hippurate

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## Introduction

**Ethyl hippurate** (IUPAC name: ethyl 2-benzamidoacetate) is an N-acylated amino acid ester derived from the conjugation of benzoic acid and the ethyl ester of glycine.[1][2] With the molecular formula  $C_{11}H_{13}NO_3$  and a molecular weight of 207.23 g/mol, this compound serves as a valuable building block in organic synthesis and appears in various chemical and biochemical studies.[2][3] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to unequivocally identify and characterize **ethyl hippurate**. The discussion is tailored for researchers, scientists, and drug development professionals, focusing on the causality behind experimental observations and the integration of data for a comprehensive structural confirmation.

## Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis.[4] For a small molecule like **ethyl hippurate**, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common and effective method.[1][5]

## Data Interpretation and Fragmentation Pathway

The electron ionization mass spectrum of **ethyl hippurate** provides a wealth of structural information. The molecular ion peak ( $[M]^+$ ) is expected at a mass-to-charge ratio ( $m/z$ ) of 207, corresponding to its molecular weight.<sup>[1]</sup> However, the most prominent feature of the spectrum is the base peak at  $m/z$  105.<sup>[1]</sup> This highly stable fragment is the benzoyl cation ( $[C_6H_5CO]^+$ ), formed by the characteristic alpha cleavage of the amide bond. This fragmentation is a definitive indicator of the N-benzoyl moiety within the structure.

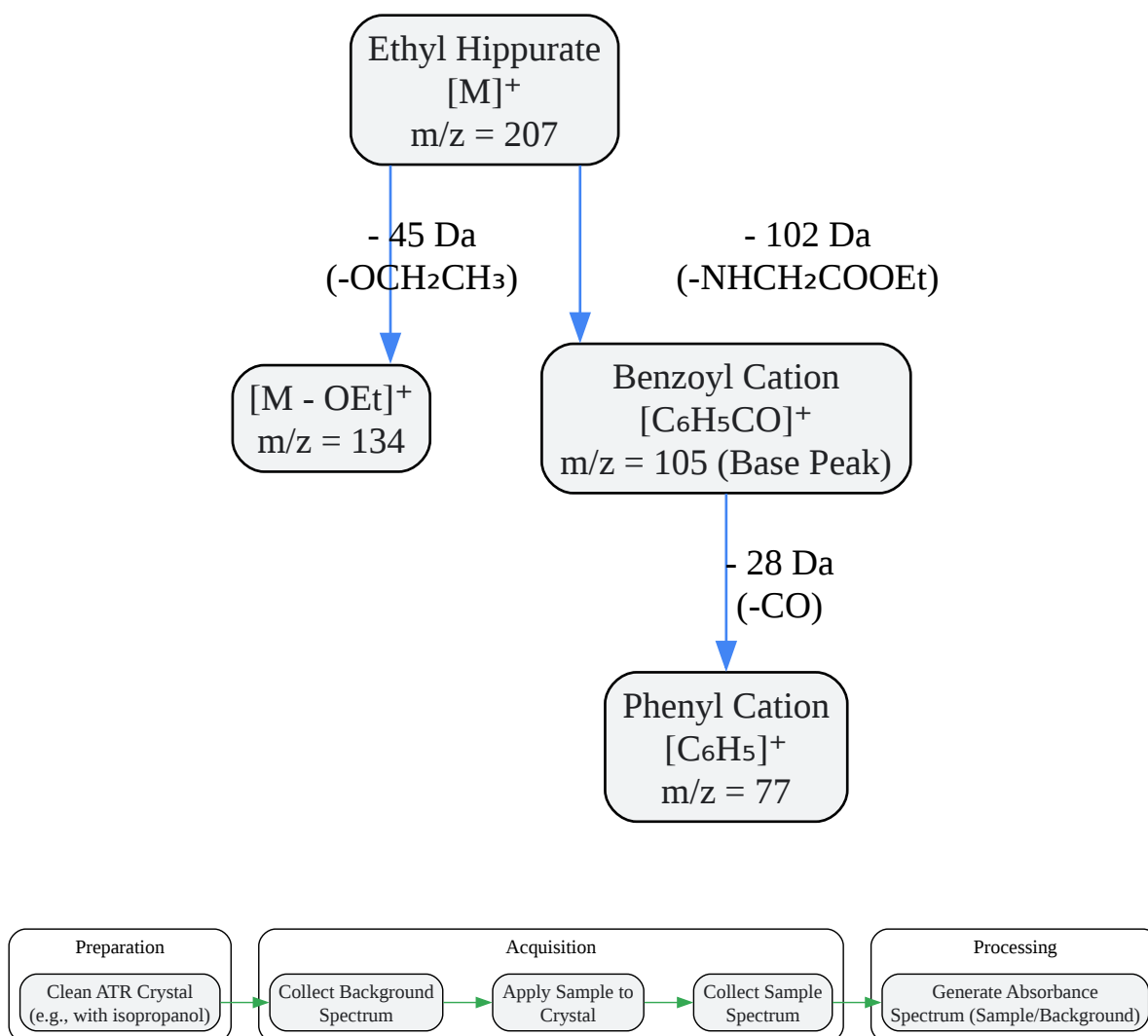
Another significant fragment appears at  $m/z$  77, corresponding to the phenyl cation ( $[C_6H_5]^+$ ), which arises from the loss of a carbonyl group (CO) from the benzoyl cation. A fragment at  $m/z$  134 can also be observed, resulting from the loss of the ethoxy group ( $-OCH_2CH_3$ ) from the molecular ion.<sup>[1]</sup> The logical progression of these fragments provides a self-validating pathway to confirm the molecular architecture.

## Summary of Key Mass Spectrometry Data

m/z	Proposed Fragment	Formula	Significance
207	Molecular Ion $[M]^+$	$[C_{11}H_{13}NO_3]^+$	Confirms molecular weight.
134	$[M - OCH_2CH_3]^+$	$[C_9H_8NO_2]^+$	Indicates loss of the ethoxy group.
105	Benzoyl Cation (Base Peak)	$[C_7H_5O]^+$	Confirms the N-benzoyl structure.
77	Phenyl Cation	$[C_6H_5]^+$	Confirms the benzene ring.

Data sourced from PubChem CID 226558.<sup>[1]</sup>

## Visualization: Fragmentation Pathway of Ethyl Hippurate



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